A Technical Guide to 9-[2-(Hydroxypropyl-d6)] Adenine: Properties, Synthesis, and Applications
A Technical Guide to 9-[2-(Hydroxypropyl-d6)] Adenine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 9-[2-(Hydroxypropyl-d6)] Adenine, a deuterated acyclic nucleoside analog. It details the compound's chemical and physical properties, spectroscopic characteristics, and synthesis methodologies. Furthermore, it explores its critical applications in modern research, particularly as an internal standard in pharmacokinetic and metabolic studies, while also touching upon the biological significance of its non-deuterated counterpart.
Introduction: The Significance of Deuterium Labeling
9-[2-(Hydroxypropyl-d6)] Adenine is the isotopically labeled version of 9-(2-Hydroxypropyl)adenine (HPA), where six hydrogen atoms on the hydroxypropyl moiety have been replaced by deuterium. This substitution is not trivial; it imparts a greater molecular weight without significantly altering the molecule's chemical reactivity or physical behavior under chromatographic conditions.
The core value of this deuteration lies in its application in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Because deuterated standards are chemically identical to the analyte of interest, they exhibit nearly the same behavior during sample extraction, chromatography, and ionization.[1][2] This allows them to serve as ideal internal standards, compensating for variations in sample preparation and instrument response, thereby dramatically improving the accuracy and precision of quantification.[3][4]
Chemical and Physical Properties
The fundamental properties of 9-[2-(Hydroxypropyl-d6)] Adenine are summarized below. These values are crucial for designing experimental protocols, including solvent selection and storage conditions.
| Property | Value | Source(s) |
| Chemical Name | 9-[2-(Hydroxypropyl-d6)] Adenine | [5] |
| Synonyms | rac-Desphosphoryl Tenofovir-d6, DL-9-(2-Hydroxypropyl)adenine-d6 | [5][6] |
| CAS Number | 1020719-54-3 | [5] |
| Molecular Formula | C₈H₅D₆N₅O | [5] |
| Molecular Weight | 199.24 g/mol | [5] |
| Appearance | Off-White to Tan Solid | [5] |
| Storage Conditions | 2-8°C, Refrigerator, Under Inert Atmosphere | [5] |
Properties of the non-deuterated (R)-enantiomer for reference:
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 198.0 to 202.0 °C |
| Solubility | Soluble in Dimethylformamide (DMF) | |
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of 9-[2-(Hydroxypropyl-d6)] Adenine rely on a combination of spectroscopic techniques. The choice of method is driven by the need to confirm both the core molecular structure and the success of the isotopic labeling.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of analysis for this compound.
-
Causality of Use : MS is uniquely capable of distinguishing between the deuterated compound and its unlabeled analog based on their mass-to-charge ratio (m/z). The molecular weight of the d6 compound is approximately 199.24 g/mol , a clear +6 mass unit shift from the non-deuterated version (approx. 193.21 g/mol ).[5][7] This mass difference is essential for its use as an internal standard, as the mass spectrometer can monitor both parent and analyte signals simultaneously without interference.[8]
-
Experimental Protocol: LC-MS for Quantification
-
Sample Preparation : Spike the biological matrix (e.g., plasma, whole blood) with a known concentration of 9-[2-(Hydroxypropyl-d6)] Adenine.
-
Extraction : Perform protein precipitation (e.g., with acetonitrile or methanol containing zinc sulfate) to release the analyte and internal standard from matrix components.[3]
-
Chromatography : Use a suitable reversed-phase C18 column to separate the analyte from other matrix components. The deuterated internal standard will co-elute with the unlabeled analyte.[2]
-
Detection : Employ a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
Define a specific precursor-to-product ion transition for the analyte (e.g., 9-HPA).
-
Define a separate, mass-shifted precursor-to-product ion transition for the deuterated internal standard (9-[2-(Hydroxypropyl-d6)] Adenine).
-
-
Quantification : Calculate the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is used to confirm the position of the deuterium labels.
-
¹H-NMR (Proton NMR) : The key validation from a ¹H-NMR spectrum is the disappearance of signals corresponding to the protons on the hydroxypropyl chain. The absence of signals for the methyl (-CH₃) and methylene (-CH₂-) protons confirms successful deuteration at these positions.
-
¹³C-NMR (Carbon NMR) : The carbon signals from the deuterated propyl group will show coupling to deuterium (C-D coupling), resulting in characteristic multiplets, and a slight upfield shift compared to the non-deuterated analog.
Synthesis and Quality Control Workflow
The synthesis of 9-[2-(Hydroxypropyl-d6)] Adenine is typically achieved by adapting established methods for its non-deuterated counterpart, using a deuterated starting material. A common route involves the alkylation of adenine.[9]
Generalized Synthesis Protocol
-
Reaction Setup : Dissolve adenine in a suitable solvent such as N,N-dimethylformamide (DMF) in a reaction vessel under an inert nitrogen atmosphere.[9]
-
Alkylation : Add a deuterated alkylating agent, such as (R/S)-propylene-d6 carbonate or a similar deuterated propylene oxide equivalent, to the reaction mixture. A base (e.g., NaOH) may be used to facilitate the reaction.[9]
-
Heating and Monitoring : Heat the mixture (e.g., to 130-140 °C) and monitor the reaction progress by a technique like TLC or LC-MS until the adenine is consumed.[9]
-
Workup and Purification :
-
Drying : Dry the final product under vacuum to yield a white to off-white solid.
The following diagram illustrates the logical flow from synthesis to final validation.
Biological Context and Applications
While the primary use of the deuterated form is as an analytical standard, the biological activity of the parent compound, 9-(2-hydroxypropyl)adenine (HPA), provides important context.
Role as an Antiviral Precursor
(R)-9-(2-Hydroxypropyl)adenine is a key intermediate in the synthesis of Tenofovir, a potent nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B.[10][11] Acyclic nucleoside analogs like HPA can exhibit broad-spectrum antiviral activity by interfering with viral replication.[12] Related compounds have been shown to inhibit various DNA and RNA viruses.[12][13]
Application in Pharmacokinetic (PK) Studies
The most critical application of 9-[2-(Hydroxypropyl-d6)] Adenine is in pharmacokinetic studies of Tenofovir or its prodrugs.
-
Why it is Authoritative : In a typical PK study, drug concentrations in biological fluids are measured over time. By adding a fixed amount of the deuterated internal standard to every sample, any sample loss during extraction or fluctuation in mass spectrometer signal intensity will affect both the analyte and the standard equally.[1] The ratio of their signals remains constant, leading to highly reliable and reproducible data that meets the stringent requirements of regulatory bodies like the FDA and EMA.[1]
Safety and Handling
As with any laboratory chemical, appropriate safety measures must be observed.
-
General Handling : Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Identification : The non-deuterated form is known to cause skin and serious eye irritation.[14] It is prudent to assume the deuterated analog carries similar risks.
-
Storage : Store in a cool, dry place, tightly sealed and preferably under an inert atmosphere to prevent degradation.[5]
Conclusion
9-[2-(Hydroxypropyl-d6)] Adenine represents a specialized but indispensable tool for pharmaceutical and clinical research. Its value is not derived from its own biological activity but from the analytical rigor it imparts to the quantification of its non-deuterated analog, a crucial component in antiviral therapy. The principles of its use—leveraging the mass difference from isotopic labeling for unparalleled accuracy in MS-based bioanalysis—are fundamental to modern drug development and therapeutic drug monitoring.
References
-
National Center for Biotechnology Information. (n.d.). 9-(2-Hydroxypropyl)adenine, (R)-. PubChem. Retrieved from [Link][14]
-
Pharmaffiliates. (n.d.). 9-[2-(Hydroxypropyl-d6] Adenine. Retrieved from [Link][5]
-
National Center for Biotechnology Information. (n.d.). 9-(2-Hydroxypropyl)adenine. PubChem. Retrieved from [Link][7]
-
De Clercq, E., et al. (1978). (S)-9-(2,3-Dihydroxypropyl)adenine: an aliphatic nucleoside analog with broad-spectrum antiviral activity. Science, 200(4341), 563–565. [Link][12]
-
G, M. (1979). Quantum chemical calculation of the (S)-9-(2,3-dihydroxypropyl)adenine molecule. Collection of Czechoslovak Chemical Communications. [Link][13]
-
Google Patents. (n.d.). CN112645952A - Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine. Retrieved from [10]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link][3]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link][4]
-
Google Patents. (n.d.). CN104710424B - (R) (+) preparation method of 9 (2 hydroxypropyl) adenine. Retrieved from [11]
-
Zhihu. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Retrieved from [Link][8]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link][2]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link][1]
-
Rui Er Science. (n.d.). (S)-9-[2-(Hydroxypropyl] Adenine;14047-27-9. Retrieved from [Link][15]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 9-[2-(Hydroxypropyl-d6] Adenine | LGC Standards [lgcstandards.com]
- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 9. (R)-(+)-9-(2-Hydroxypropyl)adenine synthesis - chemicalbook [chemicalbook.com]
- 10. CN112645952A - Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine - Google Patents [patents.google.com]
- 11. CN104710424B - (R) (+) preparation method of 9 (2 hydroxypropyl) adenine - Google Patents [patents.google.com]
- 12. (S)-9-(2,3-Dihydroxypropyl)adenine: an aliphatic nucleoside analog with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantum chemical calculation of the (S)-9-(2,3-dihydroxypropyl)adenine molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 9-(2-Hydroxypropyl)adenine, (R)- | C8H11N5O | CID 445211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (S)-9-[2-(Hydroxypropyl] Adenine;14047-27-9;C8H11N5O;193.21 ; [rrkchem.com]
